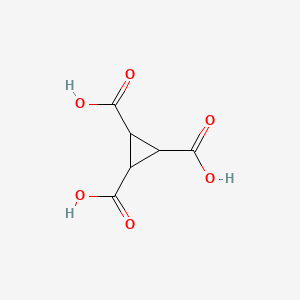

Cyclopropane-1,2,3-tricarboxylic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclopropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIRSBTTXOHPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964010 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48126-70-1 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Cyclopropane-1,2,3-tricarboxylic acid chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2,3-tricarboxylic acid is a unique cyclic molecule characterized by a three-membered carbon ring with three carboxylic acid functional groups. Its rigid structure and multiple reactive sites make it a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, chemical reactivity, and synthetic considerations. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and potential application.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is soluble in water. The presence of three carboxylic acid groups imparts acidic properties to the molecule. The trans configuration of the carboxyl groups is noted to contribute to its stability.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆O₆ | |

| Molecular Weight | 174.11 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 48126-70-1 | |

| Computed LogP | -0.8976 | |

| Topological Polar Surface Area | 111.9 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 3 |

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by its carboxylic acid functional groups. Key reactions include esterification and decarboxylation.

Esterification

The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is a fundamental transformation for modifying the molecule's solubility, polarity, and potential for further chemical elaboration.

Decarboxylation

Upon heating, this compound can undergo decarboxylation, leading to the loss of one or more carboxyl groups as carbon dioxide. The specific conditions and products of this reaction for this particular molecule are not well-documented but are a common reaction for polycarboxylic acids.

Experimental Protocols

Generalized Synthesis via Malonic Ester Pathway

While a specific protocol for this compound is not available, a common route to cyclopropane (B1198618) carboxylic acids is through a malonic ester synthesis approach. A potential, though unverified, conceptual pathway is outlined below.

Caption: Conceptual synthesis workflow for this compound.

Methodology:

-

Cyclization: A suitably substituted malonic ester derivative could be reacted with a 1,2-dihaloethane derivative in the presence of a strong base (e.g., sodium ethoxide) to form the cyclopropane ring with ester functionalities.

-

Hydrolysis: The resulting cyclopropane ester intermediate would then be hydrolyzed, typically using acidic or basic conditions followed by acidification, to yield the final this compound.

-

Purification: The final product would require purification, likely through recrystallization, to remove any unreacted starting materials or byproducts.

Generalized Fischer Esterification Protocol

This protocol describes the esterification of the carboxylic acid groups with an alcohol, using ethanol (B145695) as an example to produce triethyl cyclopropane-1,2,3-tricarboxylate.

Caption: Generalized workflow for Fischer esterification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound is involved in any specific biological signaling pathways. While other tricarboxylic acids, such as citric acid and isocitric acid, are key intermediates in the Krebs (Tricarboxylic Acid) cycle, this compound is not a known participant in this central metabolic pathway.

It is important to note that a similar, but distinct, molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle. Given the structural similarities, it is plausible that this compound could be investigated for similar enzyme inhibitory activities.

The general workflow for investigating a compound's potential interaction with a biological pathway is outlined below.

Synthesis of Cyclopropane-1,2,3-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of cyclopropane-1,2,3-tricarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid, trifunctionalized cyclic scaffold. This document details the primary synthetic pathways, including the preparation of key intermediates, and provides in-depth experimental protocols. Quantitative data is presented in tabular format for clarity, and logical workflows are illustrated using process diagrams.

Introduction

This compound is a versatile building block, offering a compact and stereochemically defined core for the construction of complex molecular architectures. Its three carboxylic acid groups provide multiple points for derivatization, making it a valuable synthon in the development of novel therapeutic agents and functional materials. This guide focuses on a robust and high-yielding synthetic route commencing from readily available starting materials.

Synthetic Strategy Overview

The principal synthetic route involves a two-step process:

-

Cyclopropanation: The formation of the cyclopropane (B1198618) ring is achieved through a copper-catalyzed reaction of a diazo compound with a fumarate (B1241708) ester. Specifically, the synthesis of triethyl cyclopropane-1,2,3-tricarboxylate from ethyl diazoacetate and diethyl fumarate is a well-established method, tracing back to the pioneering work of Buchner. A modern, high-yield protocol is detailed herein.

-

Hydrolysis: The resulting triester is subsequently hydrolyzed under basic conditions to afford the target this compound.

The overall synthetic workflow is depicted below.

Experimental Protocols

Synthesis of Ethyl Diazoacetate

Warning: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Avoid heating the neat compound, and do not use ground glass joints.

This procedure is adapted from established methods for the diazotization of glycine ethyl ester.

Reaction Scheme:

H₂N-CH₂-COOEt·HCl + NaNO₂ --(H₂SO₄, CH₂Cl₂/H₂O)--> N₂=CH-COOEt

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| Glycine ethyl ester hydrochloride | 139.58 | 0.1 | 14.0 g |

| Sodium nitrite | 69.00 | 0.11 | 7.6 g in 25 mL H₂O |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | 1 mL |

| Dichloromethane | 84.93 | - | 50 mL + 40 mL |

| Water | 18.02 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 2 x 10 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | q.s. |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add glycine ethyl ester hydrochloride (14.0 g, 0.1 mol), water (20 mL), concentrated sulfuric acid (1 mL), and dichloromethane (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

While stirring vigorously, add the aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 25 mL of water) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with cold water (20 mL) and saturated sodium bicarbonate solution (2 x 10 mL) until the washings are neutral.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and use the resulting solution of ethyl diazoacetate in dichloromethane directly in the next step. Do not attempt to concentrate the solution by heating.

Synthesis of Triethyl cyclopropane-1,2,3-tricarboxylate

This protocol is based on the method described in Chinese patent CN101844984A, which reports a high-yield synthesis.[1]

Reaction Scheme:

EtOOC-CH=CH-COOEt + N₂=CH-COOEt --(CuCl, Dichloroethane)--> Triethyl cyclopropane-1,2,3-tricarboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| Ethyl diazoacetate solution (from step 3.1) | 114.10 | ~0.09 (assumed) | ~118 g solution |

| Diethyl fumarate | 172.18 | 0.1 | 17.2 g |

| Cuprous Chloride (CuCl) | 98.99 | - | 1.0 g |

| Dichloroethane | 98.96 | - | 50 mL |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cuprous chloride (1.0 g) and dichloroethane (50 mL).

-

Heat the suspension to 40 °C with stirring.

-

To the dropping funnel, add the solution of ethyl diazoacetate in dichloromethane prepared in the previous step, along with diethyl fumarate (17.2 g, 0.1 mol).

-

Add the mixture from the dropping funnel to the reaction flask dropwise over 2 hours, maintaining the reaction temperature at 40 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to stir the reaction mixture at 40 °C for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure (at low temperature) to remove the dichloromethane and dichloroethane.

-

The crude product is then purified by vacuum distillation. The patent CN101844984A reports collecting the product at a boiling point of 110-113 °C (pressure not specified, but likely reduced).[1] This procedure affords triethyl cyclopropane-1,2,3-tricarboxylate in high yield (reported as up to 95.1%).[1]

Stereochemistry Note: The reaction of ethyl diazoacetate with diethyl fumarate typically yields a mixture of cis and trans isomers of the resulting cyclopropane. The exact ratio can be influenced by the catalyst and reaction conditions. Further analysis would be required to determine the isomeric composition of the product from this specific protocol.

Hydrolysis of Triethyl cyclopropane-1,2,3-tricarboxylate

This is a general procedure for the saponification of a triester. The reaction should be monitored (e.g., by TLC or LC-MS) to determine completion.

Reaction Scheme:

Triethyl cyclopropane-1,2,3-tricarboxylate --(1. NaOH, H₂O/EtOH; 2. HCl)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| Triethyl cyclopropane-1,2,3-tricarboxylate | 258.27 | 0.05 | 12.9 g |

| Sodium Hydroxide (B78521) | 40.00 | 0.20 | 8.0 g |

| Water | 18.02 | - | 50 mL |

| Ethanol (B145695) | 46.07 | - | 25 mL |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | As needed |

Procedure:

-

In a round-bottom flask, dissolve triethyl cyclopropane-1,2,3-tricarboxylate (12.9 g, 0.05 mol) in ethanol (25 mL).

-

Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (this may take several hours; monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the tricarboxylic acid should form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

The crude product can be recrystallized from hot water or another suitable solvent to afford pure this compound.

-

Dry the purified product under vacuum.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Catalyst/Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1. Diazotization | Ethyl diazoacetate | Glycine ethyl ester HCl, Sodium nitrite | H₂SO₄ | Dichloromethane/Water | 0-10 | ~1 | ~80-90 |

| 2. Cyclopropanation | Triethyl cyclopropane-1,2,3-tricarboxylate | Ethyl diazoacetate, Diethyl fumarate | CuCl | Dichloroethane | 40 | 2.5 | up to 95.1[1] |

| 3. Hydrolysis | This compound | Triethyl cyclopropane-1,2,3-tricarboxylate | NaOH, HCl | Water/Ethanol | Reflux | Variable | High |

Yield for step 3 is expected to be high but is dependent on the specific reaction conditions and purification.

Characterization Data (Predicted/Reported)

Triethyl cyclopropane-1,2,3-tricarboxylate:

-

Appearance: Colorless oil.

-

Boiling Point: 110-113 °C (at reduced pressure).[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 6H, OCH₂CH₃), 2.50-2.20 (m, 3H, cyclopropane-H), 1.30-1.20 (m, 9H, OCH₂CH₃). Note: The exact shifts and multiplicities will depend on the stereoisomeric ratio.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~61 (OCH₂), ~30 (cyclopropane-CH), ~14 (CH₃). Note: The number of signals will depend on the stereoisomer(s) present.

This compound:

-

Appearance: White crystalline solid.

-

¹H NMR (D₂O, 400 MHz): δ ~2.60-2.30 (m, 3H, cyclopropane-H). Note: The carboxylic acid protons are typically not observed in D₂O.

-

¹³C NMR (D₂O, 100 MHz): δ ~175 (C=O), ~32 (cyclopropane-CH).

Safety Considerations

-

Ethyl Diazoacetate: Highly toxic and potentially explosive. It is a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood behind a blast shield. Avoid heat, sparks, and friction. Do not distill neat.

-

Dichloromethane and Dichloroethane: Halogenated solvents that are harmful and suspected carcinogens. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

Strong Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE, including gloves and eye protection.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all institutional safety guidelines when performing chemical synthesis.

References

A Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cyclopropane-1,2,3-tricarboxylic acid, a molecule of significant interest in organic synthesis and biochemistry. Its unique strained ring structure and multiple functional groups make it a valuable building block and a tool for studying metabolic pathways. The cyclopropyl (B3062369) motif is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune pharmacological properties.[1][2]

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is This compound .[3][4] It is a cyclic tricarboxylic acid and a structural isomer of citric acid.[5]

The structure consists of a three-membered cyclopropane (B1198618) ring with a carboxylic acid group (-COOH) attached to each carbon atom.

Chemical Structure:

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility considerations and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 174.11 g/mol | [3][6] |

| Physical Form | Solid | |

| CAS Number | 48126-70-1, 705-35-1 (trans-isomer) | [3][5][6] |

| Purity | Typically ≥95-98% | [6] |

| Topological Polar Surface Area (TPSA) | 111.9 Ų | [6] |

| LogP | -0.8976 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 3 | [6] |

Synthesis and Experimental Protocols

The synthesis of cyclopropane-tricarboxylic acids can be challenging but is crucial for accessing this molecular scaffold. Several synthetic routes have been developed. Below is a representative protocol for a related compound, cyclopropane-1,1-dicarboxylic acid, which illustrates the general strategy of using a malonic ester derivative.

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This procedure details a one-pot conversion of diethyl malonate to the corresponding diacid using phase-transfer catalysis, which can be adapted for synthesizing related structures.[7]

Materials:

-

Diethyl malonate

-

50% aqueous sodium hydroxide (B78521) (NaOH)

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Concentrated hydrochloric acid (HCl)

-

Ether

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous NaOH.

-

At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

-

To the resulting vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Continue vigorous stirring for 2 hours.

-

Transfer the reaction mixture to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated HCl, maintaining the temperature between 15°C and 25°C.

-

Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with NaCl and perform three additional extractions with 500 mL of ether.

-

Combine the organic layers, wash with 1 L of brine, and dry over MgSO₄.

-

Remove the solvent by rotary evaporation to yield a semi-solid residue.

-

Triturate the residue with 100 mL of benzene and filter the mixture to obtain the cyclopropane-1,1-dicarboxylic acid product as white crystals.[7]

A generalized workflow for this type of synthesis is illustrated below.

Applications in Drug Development and Biochemical Research

The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold in medicinal chemistry.[5] It can act as a conformationally restricted peptide isostere, locking a portion of a molecule into a specific bioactive conformation.[8] This has been successfully applied in the design of novel renin inhibitors, where the cyclopropane moiety mimics the extended β-strand structure of peptide ligands.[8]

Inhibition of Metabolic Pathways

This compound is a known competitive inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[9] Aconitase catalyzes the isomerization of citrate (B86180) to isocitrate. Due to its structural similarity to citrate, the cyclopropane analogue can bind to the enzyme's active site but lacks the necessary hydroxyl group for the reaction to proceed, thereby blocking the cycle.[9] This makes it an invaluable tool for studying metabolic flux and the consequences of TCA cycle disruption in various cellular models.

Experimental Protocol: Aconitase Activity Assay

This protocol outlines a general method for measuring aconitase activity and its inhibition using a spectrophotometric assay.

Principle: The activity of aconitase is measured in a coupled reaction. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase (IDH) then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Cell or mitochondrial lysate (source of aconitase)

-

Tris-HCl buffer (pH 7.4)

-

Citrate solution (substrate)

-

Isocitrate dehydrogenase (IDH)

-

NADP⁺ solution

-

Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂) solution

-

This compound solution (inhibitor)

-

96-well UV-transparent plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing Tris-HCl buffer, NADP⁺, MnCl₂, and IDH.

-

For inhibitor wells, add varying concentrations of this compound. For control wells, add buffer.

-

Add the cell or mitochondrial lysate containing aconitase to each well and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate the reaction by adding the citrate substrate to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the degree of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to calculate kinetic parameters such as the inhibitor constant (Ki).

References

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H6O6 | CID 699248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - C6H6O6 | CSSB00000011541 [chem-space.com]

- 5. CAS 705-35-1: trans-cyclopropane-1,2,3-tricarboxylic acid [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Cyclopropane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characterization of Cyclopropane-1,2,3-tricarboxylic acid. While experimental data for this specific molecule is not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on analogous compounds and functional group analysis. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and verification of this compound in research and drug development settings.

Introduction

This compound (C₆H₆O₆, Molar Mass: 174.11 g/mol ) is a small, cyclic molecule containing a strained three-membered ring and three carboxylic acid functional groups.[1] The stereochemistry of the carboxylic acid groups (cis or trans) significantly influences the molecule's symmetry and, consequently, its spectroscopic properties. Understanding these properties is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide presents the anticipated spectroscopic data and the methodologies to acquire it.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the expected quantitative data based on known spectral correlations for carboxylic acids and cyclopropyl (B3062369) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is dependent on solvent and concentration. The signal may be broad due to hydrogen bonding. |

| Cyclopropyl Methine (-CH) | 2.0 - 3.0 | Multiplet | The precise chemical shift and multiplicity will depend on the stereochemistry (cis/trans) and coupling with neighboring protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-C=O) | 170 - 185 | |

| Cyclopropyl Methine (-CH) | 20 - 35 | The strained nature of the cyclopropyl ring typically results in upfield chemical shifts compared to other aliphatic systems. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Cyclopropane) | 3100 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1740 - 1680 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | Stretching |

| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 174 | [M]⁺ | Molecular ion peak. Its intensity may be low in electron ionization. |

| 157 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 129 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 111 | [M-COOH-H₂O]⁺ | Subsequent loss of water. |

| 85 | [M-2(COOH)]⁺ | Loss of two carboxyl groups. |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic protons are exchangeable in protic solvents.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated to induce volatilization.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals

An In-depth Review of Chemical Properties, Synthesis, and Potential Biological Significance

Cyclopropane-1,2,3-tricarboxylic acid, a structurally unique cyclic molecule, presents considerable interest for researchers in medicinal chemistry and drug development. Its rigid cyclopropane (B1198618) core, adorned with three carboxylic acid groups, offers a constrained scaffold that can be exploited for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its stereoisomers, physicochemical properties, and potential as an enzyme inhibitor.

Stereoisomers and CAS Numbers

This compound can exist in different stereoisomeric forms due to the arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring. The primary isomers are the trans, cis,cis, and cis,trans forms. The Chemical Abstracts Service (CAS) has assigned the following numbers for identification:

| Compound Name | CAS Number |

| This compound (general) | 48126-70-1 |

| trans-Cyclopropane-1,2,3-tricarboxylic acid | 705-35-1[1][2][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The available data primarily pertains to the trans isomer.

| Property | trans-Cyclopropane-1,2,3-tricarboxylic acid | Reference |

| Appearance | Colorless, crystalline solid | [1][3] |

| Solubility | Soluble in water | [1][3] |

| Molecular Weight | 174.11 g/mol | [2] |

Quantitative data such as melting point and pKa values for any of the stereoisomers are not well-documented in publicly accessible literature. The presence of three carboxylic acid groups suggests that the molecule will have multiple pKa values, influencing its charge state at different physiological pHs.[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound and its individual stereoisomers are not extensively reported. General methods for the synthesis of other cyclopropane derivatives exist, but a specific and reproducible protocol for this tricarboxylic acid is a clear area for future research and publication.

Characterization of the different stereoisomers would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool to distinguish between the cis and trans arrangements of the protons and carboxyl groups on the cyclopropane ring. However, no specific NMR data for this compound is currently available in the literature.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, its structural similarity to other known enzyme inhibitors provides a basis for predicting its potential therapeutic applications.

Enzyme Inhibition

The rigid structure of the cyclopropane ring makes it an attractive scaffold for designing enzyme inhibitors. Other cyclopropane-containing carboxylic acids have been shown to inhibit various enzymes. For example, the related, non-cyclic molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known inhibitor of aconitase, a key enzyme in the citric acid (TCA) cycle. This inhibition disrupts cellular metabolism and highlights a potential mechanism of action for structurally similar compounds.

Given this precedent, it is plausible that this compound could also act as an inhibitor of enzymes within central metabolic pathways. Its three carboxyl groups could facilitate binding to the active sites of enzymes that process polycarboxylic acid substrates, such as those in the TCA cycle.

Potential Signaling Pathway Involvement

Inhibition of a key metabolic enzyme like aconitase would have significant downstream effects on cellular signaling. The disruption of the TCA cycle would lead to an accumulation of citrate (B86180) and a depletion of downstream metabolites, impacting cellular energy production and biosynthetic pathways.

To visualize a hypothetical experimental workflow for investigating the inhibitory effects of this compound on a target enzyme, the following diagram is presented:

Hypothetical workflow for enzyme inhibition studies.

Future Directions

The current body of knowledge on this compound is incomplete, presenting numerous opportunities for further research. Key areas for investigation include:

-

Development of robust synthetic protocols for the stereoselective synthesis of the cis,cis, cis,trans, and trans isomers.

-

Thorough physicochemical characterization of all stereoisomers, including determination of melting points, solubilities, and pKa values.

-

Comprehensive spectroscopic analysis , particularly NMR studies, to unambiguously assign the stereochemistry of each isomer.

-

Systematic screening for biological activity , focusing on enzyme inhibition, particularly enzymes of the TCA cycle and other metabolic pathways.

-

In-depth studies of the mechanism of action for any identified biological activities to elucidate the relevant signaling pathways.

References

An In-depth Technical Guide to the Stereoisomers of Cyclopropane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2,3-tricarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry, presents a fascinating case of stereoisomerism. Its rigid cyclopropane (B1198618) ring, combined with three carboxylic acid substituents, gives rise to distinct stereoisomers with unique three-dimensional arrangements and, consequently, differing physical, chemical, and biological properties. This guide provides a comprehensive overview of the stereochemistry, properties, and analytical considerations of these isomers, intended to support research and development in related fields.

Stereoisomerism of this compound

The stereochemistry of 1,2,3-trisubstituted cyclopropanes is determined by the relative orientation of the substituents on the three-membered ring. For this compound, there are two possible diastereomers: a cis (or syn) isomer and a trans (or anti) isomer.

-

cis-Cyclopropane-1,2,3-tricarboxylic acid: In this isomer, all three carboxylic acid groups are situated on the same face of the cyclopropane ring. This arrangement results in a plane of symmetry, rendering the molecule achiral. Therefore, the cis-isomer is a meso compound.

-

trans-Cyclopropane-1,2,3-tricarboxylic acid: In this isomer, one carboxylic acid group is on the opposite side of the ring relative to the other two. This arrangement lacks a plane of symmetry, making the molecule chiral. Consequently, the trans-isomer exists as a pair of enantiomers: (1R,2S,3S)-cyclopropane-1,2,3-tricarboxylic acid and (1S,2R,3R)-cyclopropane-1,2,3-tricarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationship of this compound.

Physical and Chemical Properties

| Property | cis-Isomer (meso) | trans-Isomer (Enantiomeric Pair) |

| Appearance | Data not available | Colorless, crystalline solid[1] |

| Solubility | Expected to be soluble in water | Soluble in water[1] |

| Melting Point | Data not available | Data not available |

| pKa Values | Data not available | Data not available |

Note: The lack of specific quantitative data in publicly accessible literature highlights an area for further experimental investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not extensively documented. However, established methods for analogous compounds can be adapted.

Synthesis

A general approach to synthesizing 1,2,3-trisubstituted cyclopropanes often involves the cyclopropanation of a corresponding alkene. The stereoselectivity of this reaction (i.e., the ratio of cis to trans isomers) is highly dependent on the reaction conditions and the catalysts used.

Separation of Diastereomers (cis and trans)

A common strategy for separating cis and trans isomers of cyclopropane carboxylic acids involves fractional crystallization or chromatography. A patented method for related compounds suggests a process based on the differential solubility of their salts.[2]

Workflow for Diastereomer Separation:

Caption: General workflow for the separation of cis and trans diastereomers.

Resolution of trans-Isomer Enantiomers

The separation of the enantiomers of the trans-isomer (a process known as resolution) can be achieved through several methods:

-

Formation of Diastereomeric Salts: The racemic trans-acid can be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers.[3] For analogous trans-1,2-disubstituted cyclopropanes, chiral columns have been successfully employed.[3]

Workflow for Enantiomeric Resolution:

Caption: Common methods for the resolution of the trans-enantiomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for distinguishing between the stereoisomers of this compound.

-

¹H NMR: The proton NMR spectra are expected to be complex due to the rigid nature of the cyclopropane ring, leading to distinct chemical shifts and coupling constants for the cyclopropyl (B3062369) protons. The symmetry of the cis-isomer should result in a simpler spectrum compared to the less symmetrical trans-isomer. For the trans-isomer, the vicinal coupling constants (³JHH) between cis and trans protons on the cyclopropane ring are typically different, which can aid in stereochemical assignment.

-

¹³C NMR: The carbon NMR spectrum of the highly symmetrical cis-isomer is expected to show fewer signals than that of the trans-isomer, where all three cyclopropyl carbons are chemically non-equivalent.

Conclusion

The stereoisomers of this compound, comprising a meso cis-diastereomer and a chiral pair of trans-enantiomers, represent important targets for synthetic and analytical chemistry. While general principles of their stereochemistry and separation are understood from related compounds, a significant gap exists in the literature regarding specific physical properties and detailed experimental protocols for their synthesis and separation. This guide provides a framework based on available information and highlights the need for further research to fully characterize these intriguing molecules for their potential applications in drug development and materials science.

References

- 1. CAS 705-35-1: trans-cyclopropane-1,2,3-tricarboxylic acid [cymitquimica.com]

- 2. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 3. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a simple three-membered carbocycle, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer remarkable and often advantageous characteristics to molecules that contain it. The incorporation of a cyclopropane unit can profoundly influence a compound's pharmacological profile, enhancing its metabolic stability, improving binding affinity to biological targets, increasing potency, and mitigating off-target effects. This technical guide provides a comprehensive overview of the biological activities of cyclopropane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Diverse Biological Activities of Cyclopropane Derivatives

Cyclopropane-containing molecules have demonstrated a broad spectrum of biological activities, leading to their successful application in various therapeutic areas. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, a crucial feature for optimizing interactions with enzymes and receptors.

Enzyme Inhibition

Cyclopropane derivatives have been extensively explored as inhibitors of various enzymes. The strained ring can participate in covalent bond formation with active site residues, leading to irreversible inhibition. Furthermore, the rigid scaffold can orient functional groups for optimal non-covalent interactions within an enzyme's active site.

A notable example is Tranylcypromine (B92988) , a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, which is used as an antidepressant.[1][2] Its cyclopropylamine (B47189) structure is crucial for its mechanism of action.

Antimicrobial Activity

The cyclopropane motif is a key feature in several potent antibacterial agents. Ciprofloxacin (B1669076) , a broad-spectrum fluoroquinolone antibiotic, contains a cyclopropyl (B3062369) group that is essential for its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4]

Antiviral Activity

Cyclopropane nucleoside analogs have shown significant promise as antiviral agents. Cyclopropavir is active against human cytomegalovirus (CMV) and other herpesviruses.[5][6] Its mechanism involves phosphorylation by viral kinases to an active triphosphate form, which then inhibits viral DNA synthesis.[5][6]

Anticancer Activity

The unique structural and electronic properties of cyclopropane have been harnessed in the design of novel anticancer agents. Some cyclopropane-containing natural products and their synthetic analogs exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action can involve DNA alkylation, as seen with duocarmycin analogs, where the cyclopropane ring is involved in the covalent modification of DNA.[7][8]

Neuroactivity

Cyclopropane derivatives also play a significant role in neuroscience. For instance, certain derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[9][10][11][12] This activity makes them potential therapeutic agents for neurological disorders.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for a selection of cyclopropane derivatives across different therapeutic areas.

Table 1: Enzyme Inhibitory Activity of Cyclopropane Derivatives

| Compound | Target Enzyme | Activity Type | Value | Reference(s) |

| Tranylcypromine | MAO-A | IC50 | 2.3 µM | [1] |

| Tranylcypromine | MAO-B | IC50 | 0.95 µM | [1] |

| Tranylcypromine | CYP2C19 | Ki | 32 µM (competitive) | [13] |

| Tranylcypromine | CYP2C9 | Ki | 56 µM (noncompetitive) | [13] |

| Tranylcypromine | CYP2D6 | Ki | 367 µM (competitive) | [13] |

Table 2: Antimicrobial Activity of Ciprofloxacin

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus 452 | 0.6 | [3] |

| Escherichia coli 11775 (I) | 0.013 | [3] |

| Escherichia coli 204 (II) | 0.08 | [3] |

| Pseudomonas aeruginosa 48 | 0.15 | [3] |

| Staphylococcus aureus MRSA 272123 | 4.16 | [14] |

| Escherichia coli AG100 | 0.005 | [14] |

Table 3: Receptor Binding Affinity of Buprenorphine

| Receptor | Binding Affinity (Ki, nM) | Reference(s) |

| µ-Opioid Receptor (MOR) | 0.21 - 2.2 | [15][16] |

| δ-Opioid Receptor (DOR) | 4.5 - 18.7 | [15][16] |

| κ-Opioid Receptor (KOR) | 0.49 - 4.7 | [15][16] |

| Nociceptin Receptor (NOP) | 18.2 | [15][16] |

Table 4: Antiviral and Anticancer Activity of Cyclopropane Derivatives

| Compound | Biological Activity | Cell Line / Virus | Activity Type | Value | Reference(s) |

| Sydocyclopropane A | Antiviral (H1N1) | MDCK | IC50 | 26.7 µM | [16] |

| Sydocyclopropane B | Antiviral (H1N1) | MDCK | IC50 | 77.2 µM | [16] |

| Sydocyclopropane C | Antiviral (H1N1) | MDCK | IC50 | 45.3 µM | [16] |

| Sydocyclopropane D | Antiviral (H1N1) | MDCK | IC50 | 68.9 µM | [16] |

| Hamavellone B | Antiviral (H1N1) | MDCK | IC50 | 33.5 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyclopropane derivatives.

Cytotoxicity and Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare serial dilutions of the test cyclopropane derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions at various concentrations. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).[17]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[19]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18][19]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[20]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[18][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Principle: Infectious virus particles create localized areas of cell death (plaques) on a cell monolayer. An effective antiviral agent will reduce the number of plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Lytic virus stock

-

Complete cell culture medium

-

Serum-free medium

-

Overlay medium (e.g., containing methylcellulose (B11928114) or Avicel)

-

Crystal violet solution

-

Formaldehyde (B43269) solution (4%)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow them to form a confluent monolayer.[21]

-

Virus Titration (Plaque Assay):

-

Prepare ten-fold serial dilutions of the virus stock in serum-free medium.

-

Infect confluent cell monolayers with 200 µL of each virus dilution in duplicate.

-

Incubate for 1 hour at 37°C for virus adsorption.[21]

-

Remove the inoculum and overlay the cells with 2 mL of overlay medium.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.[21]

-

Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

-

-

Plaque Reduction Assay with Test Compound:

-

Prepare serial dilutions of the cyclopropane derivative in serum-free medium.

-

Pre-treat confluent cell monolayers with the compound dilutions for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).[21]

-

Infect the cells (except cell control) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

Incubate for 1 hour for virus adsorption.

-

Remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the compound.[21]

-

Incubate, fix, and stain as described in the virus titration.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the compound concentration and determine the IC50 value.

-

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for the plaque reduction antiviral assay.

Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition

This protocol describes a general method to determine the inhibitory activity of a compound against MAO-A and MAO-B.

Principle: The activity of MAO is measured by monitoring the production of a detectable product from a specific substrate. The reduction in product formation in the presence of an inhibitor indicates its inhibitory potency.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

-

Test cyclopropane derivative (e.g., Tranylcypromine)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Detection reagent (e.g., horseradish peroxidase and Amplex Red for hydrogen peroxide detection)

-

96-well microplates

-

Microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, substrates, and the test compound in the assay buffer.

-

Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis:

-

Subtract the background reading (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Logical Flow of an Enzyme Inhibition Assay

References

- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropavir inhibits the normal function of the human cytomegalovirus UL97 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopropavir Inhibits the Normal Function of the Human Cytomegalovirus UL97 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacology of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. atcc.org [atcc.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopropane-1,2,3-tricarboxylic acid, a unique cyclic tricarboxylic acid. The document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and situates the compound within relevant biochemical contexts.

Core Physicochemical Data

This compound (C₆H₆O₆) is a structural isomer of more common compounds like citric acid, distinguished by its three carboxyl groups attached to a cyclopropane (B1198618) ring. This compact, strained ring structure imparts unique chemical characteristics. Its quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₆ | [1][2] |

| Molecular Weight | 174.11 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 48126-70-1 | [1][2] |

| Synonyms | 1,2,3-Cyclopropanetricarboxylic acid, trans-Cyclopropane-1,2,3-tricarboxylic acid | [1][2][4] |

| Physical Form | Colorless, crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of cyclopropane-tricarboxylic acids are crucial for research and development. The following sections provide cited and extrapolated protocols based on established chemical principles for related compounds.

Synthesis of Cyclopropane-1,1,2-tricarboxylic Acid

A common precursor, cyclopropane-1,1,2-tricarboxylic acid, can be synthesized in a one-step procedure from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium.[5]

Materials:

-

Cyanoacetic acid

-

2,3-dibromopropionic acid

-

Sodium hydroxide (B78521) (or other suitable base)

-

Deionized water

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water to create a concentrated alkaline solution.

-

Addition of Reactants: To the cooled alkaline solution, add cyanoacetic acid and 2,3-dibromopropionic acid.

-

Reaction: Heat the mixture under reflux for several hours. The reaction involves the formation of a carbanion from cyanoacetic acid, which then acts as a nucleophile in a substitution reaction with 2,3-dibromopropionic acid, followed by intramolecular cyclization and hydrolysis of the nitrile group.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until a pH of ~1-2 is reached. This will precipitate the crude tricarboxylic acid product.

-

Isolation: Isolate the crude solid product by vacuum filtration and wash with cold deionized water to remove inorganic salts.

Caption: Synthesis and Purification Workflow.

Purification by Recrystallization

The crude product obtained from synthesis requires purification to remove unreacted starting materials and byproducts.

Procedure:

-

Solvent Selection: Choose a suitable solvent system (e.g., water or an ethanol/water mixture) in which the acid is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. The protocol is based on methods for similar polar carboxylic acids.[4][6][7]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm, where the carboxyl group absorbs light.[4]

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified acid in the mobile phase or deionized water at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample and standards onto the column.

-

Analysis: Record the chromatograms. The retention time of the peak corresponding to the acid is used for qualitative identification, and the peak area is used for quantitative analysis against the calibration curve.

Biological Context and Signaling

While not a direct intermediate in central metabolism, cyclopropane-based carboxylic acids can influence key metabolic pathways. For instance, the related cyclopropanecarboxylic acid is known to inhibit the mitochondrial monocarboxylate transporter.[8] This transporter is responsible for moving pyruvate (B1213749), the end product of glycolysis, into the mitochondria. By blocking this step, cyclopropane carboxylic acids can inhibit pyruvate metabolism, affecting the Tricarboxylic Acid (TCA) cycle and related energy production pathways.[8] This mechanism suggests that this compound could be investigated for similar roles as a metabolic modulator.

Caption: Potential Metabolic Influence of CPTA.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]

- 4. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

"reactivity of cyclopropane rings in tricarboxylic acids"

An In-depth Technical Guide to the Reactivity of Cyclopropane (B1198618) Rings in Polycarboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings, the smallest carbocycles, possess significant ring strain that imparts unique chemical reactivity, making them valuable motifs in organic synthesis and medicinal chemistry. When substituted with multiple electron-withdrawing carboxylic acid groups, the cyclopropane ring becomes highly activated, functioning as a "donor-acceptor" system susceptible to a variety of transformations. This guide provides a detailed examination of the synthesis, electronic properties, and characteristic reactions of these strained systems. Due to a scarcity of literature on cyclopropane tricarboxylic acids, this document builds upon the well-established chemistry of cyclopropane di- and mono-carboxylic acids to provide a foundational understanding and to extrapolate the expected reactivity of their tricarboxylic acid analogs. Key ring-opening reactions are detailed with experimental protocols, and quantitative data are summarized for comparative analysis.

Introduction: The Activated Cyclopropane Ring

The reactivity of cyclopropane is fundamentally governed by its inherent strain energy (approx. 115 kJ/mol), a result of severe angle and torsional strain.[1] This strain weakens the C-C sigma bonds, giving them higher p-character and allowing them to behave similarly to π-systems in certain reactions.[2]

The introduction of electron-withdrawing groups (acceptors), such as carboxylates, and electron-donating groups (donors), such as aryl or vinyl groups, creates a polarized "donor-acceptor" (D-A) cyclopropane.[3] This polarization dramatically lowers the activation barrier for ring cleavage, making the cyclopropane ring an excellent three-carbon building block in synthesis.[1] The carboxyl groups render the adjacent ring carbons electrophilic, priming them for attack by a wide range of nucleophiles in ring-opening reactions. This reactivity can be further enhanced by Lewis acids, which coordinate to the carbonyl oxygens and increase the electron-withdrawing capacity of the acceptor groups.[3][4]

Synthesis of Cyclopropane Polycarboxylic Acids

The most direct and well-documented route to a key precursor in this class is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure involves a phase-transfer-catalyzed one-pot conversion of diethyl malonate.[5]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[5]

-

Reaction Setup: To a 1-L solution of 50% aqueous sodium hydroxide (B78521) in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

-

Addition of Reactants: To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

-

Reaction: Continue vigorous stirring for 2 hours. The reaction is exothermic and may require occasional cooling to maintain temperature.

-

Workup - Acidification: Transfer the flask contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extraction: Transfer the acidified solution to a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.

-

Isolation: Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Purification: Triturate the residue with 100 mL of benzene. Filter the mixture to obtain 43.1–47.9 g (66–73% yield) of cyclopropane-1,1-dicarboxylic acid as white crystals (mp 137–140°C).[5]

Electronic Activation and Reactivity Principles

The reactivity of cyclopropanes bearing carboxyl groups is dominated by their electronic structure. The carboxyl groups act as powerful electron acceptors, polarizing the C1-C2 and C1-C3 bonds and making the C2 and C3 atoms electrophilic. When a donor group (e.g., an aryl ring) is present at C2, it creates a classic D-A cyclopropane, which can be viewed as a latent 1,3-dipole.

Lewis acids dramatically amplify this effect by coordinating to the carbonyl oxygens of the ester or acid groups. This coordination enhances the electron-withdrawing nature of the acceptor, further weakening the distal C2-C3 bond and facilitating heterolytic cleavage to form a stabilized 1,3-dipole intermediate.[1][6] This intermediate is then readily trapped by nucleophiles.

Key Reactions of Cyclopropane Dicarboxylic Acids

The primary mode of reaction for these activated cyclopropanes is ring-opening, which can be initiated by nucleophiles, heat, or radical species.

Nucleophilic Ring-Opening

This is the most common reaction pathway, where the polarized cyclopropane acts as a "homo-Michael acceptor."[5] A nucleophile attacks one of the carbons bearing a donor group, leading to the cleavage of the distal C-C bond and formation of a malonate-stabilized carbanion, which is subsequently protonated or trapped.

Table 1: Summary of Nucleophilic Ring-Opening Reactions

| Cyclopropane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Phenyl-p-toluenesulfenamide | Yb(OTf)₃ (10 mol%), DCE | γ-aminated α-thiolated diester | 87 | [7] |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | MgI₂ (10 mol%), CH₂Cl₂ | 1,3-functionalized diester | 95 | [8] |

| Diethyl 2-(p-TBSO-phenyl)cyclopropane-1,1-dicarboxylate | Nitromethane (B149229) | TBAF, NMM, THF, 40°C | γ-nitro diester | 99 | [9][10] |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenylselenyl chloride | MgI₂ (10 mol%), CH₂Cl₂ | 1,3-chloroselenated diester | 83 | [8] |

| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Aniline | Benzene, reflux | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | - | [5] |

Experimental Protocol: 1,3-Aminothiolation of a D-A Cyclopropane[7]

-

Setup: To an oven-dried reaction vial containing a magnetic stir bar, add diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol, 1.0 equiv) and N-phenyl-p-toluenesulfenamide (0.3 mmol, 1.5 equiv).

-

Catalyst Addition: Add Yb(OTf)₃ (0.02 mmol, 10 mol%).

-

Solvent and Reaction: Add anhydrous 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (B1210297) (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired γ-aminated α-thiolated malonic diester (Yield: 87%).

Experimental Protocol: Base-Mediated Ring-Opening with a C-Nucleophile[9][10]

-

Setup: To a solution of diethyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)cyclopropane-1,1-dicarboxylate (0.1 mmol) and nitromethane (0.5 mmol) in THF (1 mL), add N-methylmorpholine (NMM, 0.2 mmol).

-

Initiation: Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (0.12 mL, 0.12 mmol).

-

Reaction: Stir the reaction mixture at 40°C for 24 hours.

-

Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography (ethyl acetate/hexane) to yield the product (99% yield).

Thermal Isomerization and Decarboxylation

When heated, cyclopropane-1,1-dicarboxylic acid does not directly decarboxylate. Instead, it undergoes a facile ring-opening isomerization to form 2-carboxybutyrolactone.[11] This rearrangement precedes any potential decarboxylation, highlighting a key thermal reactivity pathway distinct from simple malonic acids.[11][12] Kinetic studies have shown this to be a first-order reaction.[11] Further heating can cause decarboxylation of the resulting lactone.

Hypothesized Reactivity of Cyclopropane Tricarboxylic Acids

While specific examples of cyclopropane tricarboxylic acids are not prevalent in the literature, their reactivity can be logically predicted based on the principles observed for their dicarboxylic counterparts.

-

Enhanced Electrophilicity: The presence of a third electron-withdrawing carboxyl group would render the cyclopropane ring exceptionally electron-deficient. This would significantly increase its susceptibility to nucleophilic attack, likely enabling ring-opening reactions under even milder conditions (e.g., lower temperatures, weaker bases, or lower catalyst loadings) than those required for dicarboxylic analogs.

-

Regioselectivity: In a system like cyclopropane-1,1,2-tricarboxylic acid, a nucleophile would be expected to attack the C2 position, leading to the cleavage of the highly polarized C1-C2 bond to generate a resonance-stabilized carbanion at C1.

-

Increased Acidity: The protons on the cyclopropane ring would be significantly more acidic, potentially leading to competing deprotonation pathways under basic conditions.

-

Decarboxylation Propensity: The gem-dicarboxylic and vicinal-dicarboxylic arrangements would likely make the molecule more prone to thermal decarboxylation, potentially competing with or following ring-opening isomerization.

Conclusion